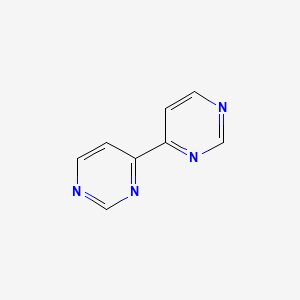

4,4'-Bipyrimidine

描述

属性

IUPAC Name |

4-pyrimidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-9-5-11-7(1)8-2-4-10-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLCPYJWWDXRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178959 | |

| Record name | 4,4'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-94-0 | |

| Record name | 4,4'-Bipyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Electrochemical Reduction of Pyridine

Catalyzed Nickel-Mediated Coupling

Electrochemical synthesis of 4,4'-bipyridine involves reducing pyridine in acetonitrile (ACN) with tetrabutylammonium perchlorate (TBAP) as the electrolyte. Applying −1.75 V vs. Ag/AgCl in the presence of a nickel(II) catalyst under CO₂ atmosphere facilitates a two-electron transfer, coupling pyridine monomers at the 4-position. The reaction proceeds via a nickel-carboxylate intermediate, where CO₂ acts as a proton scavenger, stabilizing the radical anion intermediate. After 3.0 F·mol⁻¹ charge transfer, pyridine conversion reaches 100%, with post-electrolysis ether extraction yielding 80% pure product.

Solvent and Atmosphere Considerations

The use of anhydrous ACN and argon purging prevents side reactions, such as protonation of the pyridine radical anion. Controlled potential coulometry at −2.4 V in the absence of nickel catalysts still achieves full conversion but requires higher charge input (3.0 F·mol⁻¹), underscoring nickel’s role in lowering activation energy.

Sodium-Mediated Oxidative Coupling

HMPA-Based Natridization Reaction

The Chinese patent CN1053894C details a modified hot sodium method using HMPA as the solvent. Sodium metal reacts with pyridine at a 1:1–5:1 molar ratio under nitrogen, forming a sodium-pyridine adduct. Subsequent oxidation with oxygen or air at 20–60°C yields 4,4'-bipyridine. HMPA’s high polarity stabilizes intermediates, enabling 89–91% yields after diethyl ether extraction and distillation.

Optimization of Reaction Parameters

- Temperature : Lower temperatures (20–60°C) reduce side products like 2,4'-bipyridine.

- Oxidant : Pure oxygen outperforms air, minimizing over-oxidation to pyridine N-oxide.

- Scale-Up : Pilot studies show consistent yields at 0.1–0.2 mol scales, though HMPA’s toxicity necessitates stringent safety protocols.

Halogenated Pyridine Dimerization

Lithium Amide-Induced Coupling

Treatment of 2-chloro-5-bromopyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate, which dimerizes to 4,4'-bipyridine derivatives. This method produces polyhalogenated bipyridines (e.g., 3,5-dichloro-4,4'-bipyridine) in 45–65% yields. Competing pathways, such as C–H lithiation at the 3-position, are suppressed by bulky bases like LDA.

Side Reactions and Byproduct Formation

Using t-BuLi instead of LDA leads to unintended dihydropyridine formation via single-electron transfer, followed by hydrolysis to pyridones (e.g., 2-chloro-5-bromo-3-pyridone). Byproducts are minimized by maintaining low temperatures (−78°C) and anhydrous conditions.

化学反应分析

Types of Reactions: 4,4’-Bipyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Formation of pyrimidine dicarboxylic acids.

Reduction: Formation of dihydropyrimidines.

Substitution: Formation of halogenated or nitrated bipyrimidines.

科学研究应用

4,4’-Bipyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.

Biology: Studied for its potential as an antimicrobial agent.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.

作用机制

The mechanism by which 4,4’-Bipyrimidine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, disrupting normal cellular processes. The molecular targets often include enzymes and receptors involved in electron transfer and metabolic pathways .

相似化合物的比较

Structural and Electronic Comparisons with Analogous Compounds

Positional Isomers: 2,2'-Bipyrimidine vs. 4,4'-Bipyrimidine

- Structural Differences : Unlike this compound, 2,2'-bipyrimidine connects pyrimidine rings at the 2-positions. This positional isomerism significantly impacts coordination geometry. While 2,2'-bipyrimidine acts as a chelating ligand for a single metal ion, this compound bridges two metal centers, enabling the construction of coordination polymers .

- Electronic Properties: Cyclic voltammetry studies reveal that this compound exhibits more negative reduction potentials (-1.25 V vs. SCE) compared to 2,2'-bipyrimidine (-1.05 V), indicating stronger π-accepting ability due to enhanced electron delocalization in the 4,4'-configuration .

Comparison with Bipyridine Derivatives

- 4,4'-Bipyridine : Although structurally similar, 4,4'-bipyridine lacks the electron-withdrawing nitrogen atoms in the pyrimidine rings. This results in weaker π-acceptor strength compared to this compound. For example, Re(I) complexes with this compound ligands show red-shifted MLCT (metal-to-ligand charge transfer) absorption maxima (λ = 450 nm) versus 4,4'-bipyridine (λ = 420 nm), highlighting enhanced electronic delocalization in the bipyrimidine system .

- 2,2'-Bipyridine: A non-bridging ligand, 2,2'-bipyridine forms stable chelates with transition metals but lacks the bridging capability of this compound. Substituted 4,4'-bipyrimidines (e.g., 6,6'-disubstituted derivatives) further outperform 2,2'-bipyridine in π-accepting ability, with reduction potentials shifted by 0.3–0.5 V .

Table 1: Electrochemical and Optical Properties of Selected Ligands

| Ligand | Reduction Potential (V vs. SCE) | MLCT Absorption λ (nm) | Bridging Capability |

|---|---|---|---|

| This compound | -1.25 | 450 | Yes |

| 2,2'-Bipyrimidine | -1.05 | 430 | No |

| 4,4'-Bipyridine | -0.90 | 420 | Yes (limited) |

| 2,2'-Bipyridine | -0.75 | 380 | No |

Metal Complexes and Redox Behavior

- Ruthenium Complexes : Ru(II) tris-chelates with this compound exhibit higher MLCT energies and longer-lived excited states compared to 2,2'-bipyridine analogs. This is attributed to stronger ligand field stabilization and improved charge-separation dynamics .

- Copper(I) Complexes : [(this compound)Cu(PPh₃)₂]⁺ shows distinct MLCT bands at 520 nm, whereas analogous 2,2'-bipyrazine complexes absorb at 480 nm. The bipyrimidine ligand’s superior π-accepting ability stabilizes reduced states, enabling the formation of ESR-active Cu(0) radicals .

Bridging Ligand in Polynuclear Systems

This compound’s dual nitrogen donors facilitate the assembly of heterometallic complexes. For example, Re(I)-Ln(III) (Ln = Yb, Nd) complexes bridged by this compound demonstrate efficient near-infrared (NIR) luminescence, a property exploited in optoelectronic devices . In contrast, 2,2'-bipyridine-based systems require additional substituents to achieve similar bridging functionality .

High-Dielectric Polymers

Polyimides derived from 5,5'-bis((4-amino)phenoxy)-2,2'-bipyrimidine exhibit a dielectric constant of 7.1 (100 Hz), outperforming conventional polyimides (ε ≈ 3–4). The bipyrimidine unit’s electron-deficient nature enhances dipole polarization, contributing to the material’s high permittivity .

Photoelectrochemical Sensors

Re(I) tricarbonyl complexes with π-extended this compound ligands (e.g., 6,6'-aryl derivatives) show tunable red-light absorption (λ = 600–650 nm), making them ideal for solar energy conversion and gas sensing applications .

生物活性

4,4'-Bipyrimidine, a compound characterized by its two pyrimidine rings connected by a bipyridine structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and cytotoxic effects as demonstrated in recent studies.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of halogenated derivatives of this compound against malignant melanoma cell lines. A notable study investigated the inhibition of cell proliferation in several melanoma cell lines, specifically A375, using iodinated 4,4'-bipyrimidines. The results indicated that these compounds exhibited significant antiproliferative activity, particularly in the presence of electrophilic iodine which enhanced their biological efficacy.

Key Findings:

- Cell Lines Tested : A375 (melanoma), BJ (normal fibroblast).

- Methodology : MTT assays for cell viability.

- Results : The iodinated derivative demonstrated significant selectivity for melanoma cells with reduced toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied. Research indicates that diquaternary salts of 4,4'-bipyridinium exhibit remarkable antimicrobial and antifungal activities. The influence of substituents on the bipyridine structure was analyzed to determine their effect on biological activity.

Key Findings:

- Pathogens Tested : Various bacterial strains and Candida albicans.

- Methodology : Diffusimetric gelose surface diffusion method.

- Results : The presence of specific substituents significantly influenced the selectivity and potency against tested pathogens .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. A study assessed new organometallic complexes formed with modified 4,4'-bipyridine ligands and their cytotoxic effects against human cancer cell lines such as MCF-7 and HT-29.

Key Findings:

- Cell Lines Tested : MCF-7 (breast adenocarcinoma), HT-29 (colon adenocarcinoma).

- Methodology : MTT assay for cytotoxicity.

- Results : Certain derivatives displayed significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Summary Table of Biological Activities

Case Studies

- Antiproliferative Study on Melanoma Cells :

-

Antimicrobial Evaluation :

- A comparative analysis was performed on various diquaternary salts derived from 4,4'-bipyridinium. The results indicated that certain structural variations led to increased efficacy against specific bacterial strains and fungi, showcasing the potential for developing new antimicrobial agents based on this scaffold .

- Cytotoxicity Assessment in Cancer Research :

常见问题

Q. Table 1. Relative Energies of Bipyrimidine Isomers

| Isomer | Relative Energy (kcal/mol) |

|---|---|

| trans-4,4' | 0.00 |

| 2,5' | 1.12 |

| 4,5' | 3.88 |

| 2,4' | 5.21 |

| cis-4,4' | 7.38 |

| 2,2' | 7.69 |

| 5,5' | 8.21 |

Advanced: What strategies are effective for resolving contradictions in photophysical data for this compound-based coordination complexes?

Answer:

Discrepancies in emission lifetimes or quantum yields often arise from solvent effects, counterion interactions, or ligand field distortions. For example, in lanthanide(III) complexes (Ln = Eu, Tb), the ligand 2,2’-bipyrimidine-4,4’-dicarboxylate (H₂bpd) exhibits variable luminescence depending on coordination geometry. Solutions:

- Use time-resolved spectrofluorometry to distinguish between ligand-centered and metal-centered transitions .

- Validate structural hypotheses with X-ray crystallography, as demonstrated for [K(H₂O)₂][Lu(bpd)₂] .

- Compare experimental data with DFT-predicted electronic transitions .

Advanced: How does this compound function as a ligand in polynuclear coordination complexes?

Answer:

this compound acts as a bridging ligand due to its dual N-donor sites, enabling the assembly of polynuclear structures. For instance:

- Mononuclear [Ln(bpd)₂]⁻ complexes (Ln = Eu, Tb) form in aqueous solutions, with octahedral coordination confirmed by X-ray diffraction .

- Alkylammonium salts [(AlkNH)Lu(bpd)₂] facilitate the formation of heterometallic clusters (e.g., [enH]₄[Lu₈(bpd)₄(tta)₁₈]) with metal-metal distances of ~6.5 Å, relevant for magnetic coupling studies .

- In Cu(I) complexes, this compound stabilizes metal-to-ligand charge transfer (MLCT) states, as shown by ESR spectroscopy for radical intermediates .

Advanced: What role does this compound play in supramolecular chemistry and MOF design?

Answer:

this compound derivatives serve as linkers in metal-organic frameworks (MOFs) due to their rigidity and π-conjugation. For example:

- Mixed-ligand MOFs incorporating 2,2’-bipyrimidine-4,4’-dicarboxylate and croconate exhibit tunable porosity for gas adsorption .

- Hirshfeld surface analysis of Cu(II) complexes with 4,4',6,6'-tetramethyl-2,2'-bipyrimidine reveals dominant H-bonding and C–H···π interactions, guiding crystal engineering .

Methodological recommendations:

- Use solvothermal synthesis for MOF crystallization.

- Pair with lanthanides or transition metals (e.g., Cd, Zn) to modulate framework topology .

Basic: How is this compound implicated in UVA-induced DNA damage studies?

Answer:

this compound sites in DNA are hotspots for UVA-induced C→T mutations, analogous to UVB-induced cyclobutane pyrimidine dimers. Experimental approaches include:

- HPLC-MS/MS to quantify bipyrimidine photoproducts in irradiated DNA .

- Comparative analysis of mutation spectra in repair-deficient cell lines .

Contradiction resolution:

- Control for oxidative damage (e.g., 8-oxoguanine) using antioxidant-treated samples.

- Validate findings with sequencing-based assays (e.g., whole-genome sequencing).

Advanced: What computational tools are recommended for predicting the reactivity of this compound in catalytic systems?

Answer:

- Molecular docking : To model interactions with enzyme active sites (e.g., cytochrome P450).

- TD-DFT : For simulating UV-Vis spectra of charge-transfer complexes .

- NBO analysis : To quantify ligand-to-metal electron donation in transition-metal catalysts .

Case study : The ambident π-acceptor nature of this compound in Ru(II) polyazine complexes was validated using resonance Raman spectroscopy and electrochemical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。